(4-pyrrolidin-1-ylphenyl)boronic acid CAS number 229009-41-0
(4-pyrrolidin-1-ylphenyl)boronic acid CAS number 229009-41-0
CAS Number: 229009-41-0 Document Type: Technical Guide & Application Protocol Version: 1.0
Executive Summary
(4-Pyrrolidin-1-ylphenyl)boronic acid (CAS 229009-41-0) is a specialized organoboron building block characterized by a strong electron-donating pyrrolidine moiety at the para position of the phenyl ring.[1] Unlike simple phenylboronic acids, this compound exhibits unique electronic "push-pull" characteristics that make it invaluable in two distinct fields: Medicinal Chemistry , where it serves as a vector for introducing the solubility-enhancing pyrrolidine pharmacophore, and Materials Science , where it acts as a donor unit in intramolecular charge transfer (ICT) fluorescent sensors.
This guide addresses the specific handling requirements dictated by its electron-rich nature, specifically mitigating the risk of protodeboronation during cross-coupling reactions.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
The molecule consists of a boronic acid headgroup capable of reversible covalent bonding (with diols) and irreversible C-C bond formation (Suzuki-Miyaura), coupled to a lipophilic, basic pyrrolidine tail.
Datasheet Summary
| Property | Specification |
| Chemical Name | (4-Pyrrolidin-1-ylphenyl)boronic acid |
| CAS Number | 229009-41-0 |
| Molecular Formula | C₁₀H₁₄BNO₂ |
| Molecular Weight | 191.04 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents |
| pKa (Boronic Acid) | ~9.2 (Higher than PhB(OH)₂ due to electron donation) |
| Electronic Character | Electron-Rich (Nucleophilic aromatic ring) |
Structural Analysis
The nitrogen atom in the pyrrolidine ring possesses a lone pair that conjugates with the phenyl
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Implication: The C-B bond is more labile than in electron-deficient systems, requiring specific buffering conditions during catalysis to prevent hydrolysis (protodeboronation).
Synthetic Architecture
Production of CAS 229009-41-0 generally follows two primary pathways. The choice depends on scale and functional group tolerance.
Pathway A: Cryogenic Lithiation (Scale-Up Preferred)
This is the classical route utilizing the halogen-lithium exchange.
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Precursor: 1-(4-Bromophenyl)pyrrolidine.
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Reagent: n-Butyllithium (n-BuLi) at -78°C.
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Electrophile: Triisopropyl borate (B(OiPr)₃).
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Workup: Acidic hydrolysis.
Pathway B: Pd-Catalyzed Borylation (Miyaura)
Preferred when the substrate contains sensitive groups that cannot withstand n-BuLi.
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Reagent: Bis(pinacolato)diboron (B₂pin₂).
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Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃/PCy₃.
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Post-Process: The resulting pinacol ester is often used directly or hydrolyzed to the free acid (229009-41-0) using NaIO₄/HCl.
Visualization: Synthetic Workflow
The following diagram outlines the logical flow for synthesizing and isolating the target compound.
Figure 1: Dual synthetic pathways for CAS 229009-41-0. Route A is cost-effective for bulk; Route B is milder.
Critical Reactivity: The Protodeboronation Challenge
As a Senior Application Scientist, it is crucial to highlight that electron-rich boronic acids are prone to protodeboronation .
Mechanism of Instability
In basic aqueous media (standard Suzuki conditions), the boronic acid forms a boronate anion [Ar-B(OH)₃]⁻. For CAS 229009-41-0, the pyrrolidine ring pumps electron density into the ring, stabilizing the protonation at the ipso-carbon. This leads to C-B bond cleavage, yielding the byproduct 1-phenylpyrrolidine (deboronated arene) rather than the coupled product.
Key Insight: The rate of protodeboronation is often faster than the rate of transmetallation if the palladium catalyst is not sufficiently active.
Mitigation Strategy
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Ligand Choice: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos ) to accelerate the transmetallation step, outpacing the decomposition.
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Base Selection: Switch from strong bases (K₂CO₃, NaOH) to milder, non-aqueous bases (K₃PO₄) or use anhydrous conditions with fluoride activation (CsF).
Applications in Drug Discovery & Materials[5][8][11]
Medicinal Chemistry
The pyrrolidine ring is a "privileged scaffold" in drug design. Using CAS 229009-41-0 allows for the modular attachment of this scaffold to aryl halides via Suzuki coupling.
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Solubility: The basic nitrogen (pKa of conjugate acid ~11) improves aqueous solubility of lipophilic drugs.
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Targeting: Pyrrolidine moieties frequently interact with hydrophobic pockets in GPCRs and Kinases (e.g., JAK inhibitors).
Materials Science (Fluorescence)
This molecule acts as a "Donor" (D) in Donor-Acceptor (D-A) systems.
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Reaction: Coupling 229009-41-0 with an electron-deficient acceptor (e.g., benzothiadiazole).
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Result: Intramolecular Charge Transfer (ICT) fluorophores used for lipid droplet imaging or viscosity sensing.
Validated Experimental Protocol
Protocol: Optimized Suzuki-Miyaura Coupling for Electron-Rich Boronic Acids. Objective: Couple CAS 229009-41-0 with an aryl chloride while minimizing protodeboronation.
Reagents
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(4-Pyrrolidin-1-ylphenyl)boronic acid (1.2 equiv)
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Aryl Chloride substrate (1.0 equiv)[2]
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Catalyst: Pd₂(dba)₃ (2 mol%)[2]
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Ligand: XPhos (4 mol%) – Critical for this substrate.
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Base: K₃PO₄ (2.0 equiv)
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Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology
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Pre-complexation: In a reaction vial, dissolve Pd₂(dba)₃ and XPhos in a small volume of dioxane. Stir at room temperature for 5 minutes to generate the active Pd(0)-L species.
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Charging: Add the aryl chloride, (4-pyrrolidin-1-ylphenyl)boronic acid, and solid K₃PO₄ to the vial.
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Degassing: Seal the vial and purge with Argon/Nitrogen for 10 minutes. Oxygen exclusion is vital to prevent homocoupling.
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Reaction: Add the remaining solvent (degassed). Heat the mixture to 80-100°C for 2-4 hours.
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Note: Monitor by TLC/LCMS. If deboronation (Ph-Pyrrolidine mass) is observed, lower temperature to 60°C and increase catalyst load.
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Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
Visualization: Catalytic Cycle & Competition
The diagram below illustrates the competition between the productive cycle and the destructive deboronation pathway.
Figure 2: Suzuki catalytic cycle highlighting the critical competition between transmetallation and protodeboronation for electron-rich substrates.
References
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Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
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Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 129(11), 3358–3366.
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 57(24), 10257–10274.
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Sigma-Aldrich. (2024). "Product Specification: (4-Pyrrolidin-1-ylphenyl)boronic acid."
